molecular formula C23H25N3O6 B2440246 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate CAS No. 383148-00-3

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate

Cat. No.: B2440246
CAS No.: 383148-00-3
M. Wt: 439.468
InChI Key: IHZNGCXIKMSNGQ-HIXSDJFHSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a tert-butylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate typically involves a multi-step process. The initial step often includes the preparation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine to form the hydrazone derivative. This intermediate is subsequently esterified with 4-tert-butylbenzoic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include amine derivatives from reduction, substituted esters from nucleophilic substitution, and oxidized products from oxidation reactions.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate can be compared with similar compounds such as:

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methylbenzoate: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-ethylbenzoate: Features an ethyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-23(2,3)16-10-8-15(9-11-16)22(27)32-24-20-7-5-4-6-18(20)19-13-12-17(25(28)29)14-21(19)26(30)31/h8-14,18H,4-7H2,1-3H3/b24-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZNGCXIKMSNGQ-HIXSDJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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